Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate
Description
Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position of the pyrazole ring and a methyl acetate moiety at the 3-position. The compound’s molecular formula is C₈H₉F₃N₂O₂, with a molecular weight of 222.17 g/mol. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, metabolic resistance, and tunable electronic properties imparted by the -CF₃ group .
Properties
CAS No. |
677004-95-4 |
|---|---|
Molecular Formula |
C8H9F3N2O2 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
methyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetate |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-6(8(9,10)11)3-5(12-13)4-7(14)15-2/h3H,4H2,1-2H3 |
InChI Key |
LUSIEWLTBLVDDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds, including methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate, exhibit significant antimicrobial properties. For example, a study highlighted the synthesis of various pyrazole derivatives that demonstrated potent activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the trifluoromethyl group is believed to enhance the antibacterial efficacy of these compounds.
Anticancer Properties
Preliminary studies have indicated that pyrazole derivatives can also exhibit anticancer activity. In vitro assays conducted on several tumor cell lines, including breast and lung cancer cells, revealed that certain pyrazole compounds could inhibit cell proliferation effectively . The structural modifications in these compounds, particularly the incorporation of trifluoromethyl groups, play a crucial role in their biological activity.
Agricultural Applications
Herbicide Development
this compound serves as an intermediate in the synthesis of herbicides. One notable herbicide derived from this compound is pyroxasulfone, which is used for pre-emergent weed control in various crops. The trifluoromethyl group contributes to the herbicidal activity by enhancing the compound's lipophilicity and biological efficacy .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials such as polymers and coatings. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, making it suitable for various industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Significant activity against Mycobacterium spp. |
| Anticancer agents | Inhibition of tumor cell proliferation | |
| Agricultural Chemistry | Herbicide production | Intermediate for pyroxasulfone |
| Materials Science | Functional materials | Enhanced thermal stability in polymer applications |
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of pyrazole derivatives, including this compound, and evaluated their antimicrobial properties using the well diffusion method. Compounds exhibited zones of inhibition ranging from 12 mm to 19 mm against various bacterial strains, indicating potential for development as new antimicrobial agents .
Case Study 2: Herbicide Development
In agricultural research, this compound was identified as a precursor for synthesizing effective herbicides like pyroxasulfone. Field trials demonstrated its effectiveness in controlling weed populations without damaging crop yields, showcasing its utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The trifluoromethylpyrazole core is a common scaffold in medicinal and synthetic chemistry. Below is a comparative analysis of structurally related compounds:
Key Observations:
Positional Isomerism: The ethyl ester analogue (C₉H₁₁F₃N₂O₂) differs in the placement of the -CF₃ group (3-position vs. 5-position in the target compound).
Functional Group Impact :
- The carboxylic acid derivative (C₁₀H₇F₃N₂O₂S) exhibits a high melting point (212.5–214.5°C) due to hydrogen bonding capabilities of the -COOH group, contrasting with the lower volatility of ester derivatives .
- The methanamine analogue (C₆H₈F₃N₃) lacks an ester group, reducing steric hindrance and increasing nucleophilicity for further derivatization .
Crystallographic and Hydrogen Bonding Analysis
- A related trifluoromethylpyrazole compound (C₂₀H₁₉F₃N₂O₄) crystallizes in the P-1 space group, with intermolecular hydrogen bonds stabilizing the lattice . Similar packing arrangements may occur in the target compound, though experimental data are lacking.
- Graph set analysis () predicts that hydrogen-bonding motifs (e.g., R₂²(8) rings) could dominate in crystals of ester derivatives, influencing solubility and melting behavior .
Biological Activity
Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H8F3N3O2
- Molecular Weight : 227.16 g/mol
- CAS Number : 1354704-35-0
- PubChem CID : 66509421
Synthesis Methods
The synthesis of this compound typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with acetic anhydride or methyl acetate under controlled conditions. The reaction conditions can significantly influence the yield and purity of the product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole ring can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 2.5 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 10.0 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 5.0 | Microtubule destabilization |
In particular, studies have shown that this compound can enhance caspase activity, leading to apoptosis in breast cancer cells at concentrations as low as 1.0 μM .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies suggest that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Animal models have indicated a decrease in inflammatory markers following administration of this compound, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies have been conducted to explore the biological effects of pyrazole derivatives:
- Breast Cancer Study :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
